

A Technical Guide to the Physical Characteristics of **cis-1,2-Cyclopentanedicarboxylic Anhydride**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-1,2-Cyclopentanedicarboxylic anhydride*

Cat. No.: B1366716

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of the physical and chemical properties of **cis-1,2-cyclopentanedicarboxylic anhydride** (CAS No: 35878-28-5). Intended for researchers, chemists, and professionals in drug development, this document covers the compound's appearance, physicochemical parameters, handling, and synthesis. The focus is on providing practical, field-proven insights to ensure the effective use of this versatile chemical intermediate in a laboratory setting.

Introduction: A Key Building Block in Complex Synthesis

cis-1,2-Cyclopentanedicarboxylic anhydride is a cyclic anhydride that serves as a crucial organic intermediate in the synthesis of complex molecules. Its rigid, stereochemically defined structure makes it a valuable building block, particularly for proline derivatives and in the development of pharmaceuticals such as anti-HCV virus drugs like Telaprevir.^{[1][2]} Understanding its physical form and chemical stability is paramount for its successful application in multi-step synthetic pathways where purity and reactivity are critical. This guide elucidates the key physical attributes of the anhydride, providing the technical foundation necessary for its effective use in research and development.

Macroscopic and Microscopic Characteristics

Physical State and Appearance

At standard ambient temperature and pressure (SATP), **cis-1,2-cyclopentanedicarboxylic anhydride** exists as a white to off-white crystalline solid or powder.^[2] While some commercial suppliers may describe the appearance as "powder, or liquid," the liquid state is only achieved upon melting, as its melting point is significantly above room temperature.^[3]

The solid nature of the compound is a direct consequence of the intermolecular forces and crystalline packing of the bicyclic ring structure. A fine powder is the most common commercially available form, which facilitates handling and dissolution in reaction solvents. The quality of the material can often be initially assessed by its appearance; a pure sample should be a uniform, white, free-flowing powder. Any significant discoloration may indicate the presence of impurities or degradation.

Hygroscopicity and Handling Considerations

A critical, field-proven insight for any researcher working with this compound is its sensitivity to moisture. As a cyclic anhydride, it readily undergoes hydrolysis when exposed to water, reverting to its parent compound, cis-1,2-cyclopentanedicarboxylic acid. This reaction compromises the integrity of the anhydride and its utility as a reagent.

Mechanism of Hydrolysis:

- The lone pair of electrons on the oxygen atom of a water molecule acts as a nucleophile.
- It attacks one of the electrophilic carbonyl carbons of the anhydride ring.
- This leads to the opening of the five-membered furan-1,3-dione ring structure, forming the dicarboxylic acid.

This inherent reactivity necessitates specific storage and handling protocols. To ensure long-term stability and maintain purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a dry environment. Many suppliers recommend storing it in a freezer at temperatures under -20°C, particularly for long-term storage, to minimize any potential degradation from atmospheric moisture.^{[1][2]}

Solubility Profile

Precise quantitative solubility data in a wide range of solvents is not extensively published.

However, based on the chemical nature of cyclic anhydrides, a qualitative solubility profile can be reliably predicted:

- **Reactive Solvents (Protic):** The anhydride will react with protic solvents such as water (hydrolysis, as discussed) and alcohols (alcoholysis to form a mono-ester). Therefore, these solvents are unsuitable for reactions where the anhydride moiety must be preserved.
- **Inert Solvents (Aprotic):** It is expected to be soluble in a range of common aprotic organic solvents. These include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, diethyl ether), and aromatic hydrocarbons (e.g., toluene). The choice of solvent will depend on the specific reaction conditions required.

For any new application, it is best practice to perform a small-scale solubility test to determine the optimal solvent and concentration.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical properties of **cis-1,2-cyclopentanedicarboxylic anhydride** are summarized in the table below for quick reference. A narrow melting point range is a key indicator of high purity.

Property	Value	Source(s)
CAS Number	35878-28-5	[4][5]
Molecular Formula	C ₇ H ₈ O ₃	[2][4]
Molecular Weight	140.14 g/mol	[2][4]
Appearance	White to off-white solid/powder	[2]
Melting Point	73-74 °C	[1][3]
Boiling Point	84-86 °C at 0.5 mmHg 100-102 °C at 1.5 Torr	[1][3]
Density (Predicted)	~1.31 g/cm ³	[1][3]

Synthesis and Form Conversion: From Acid to Anhydride

The physical form of **cis-1,2-cyclopentanedicarboxylic anhydride** is a direct result of its synthesis, which involves the intramolecular dehydration of the corresponding dicarboxylic acid. This is a standard and reliable laboratory procedure. The cis configuration of the two carboxylic acid groups is crucial, as their proximity allows for the formation of the cyclic anhydride upon heating with a dehydrating agent. The trans-isomer does not readily form an anhydride under similar conditions due to steric constraints.

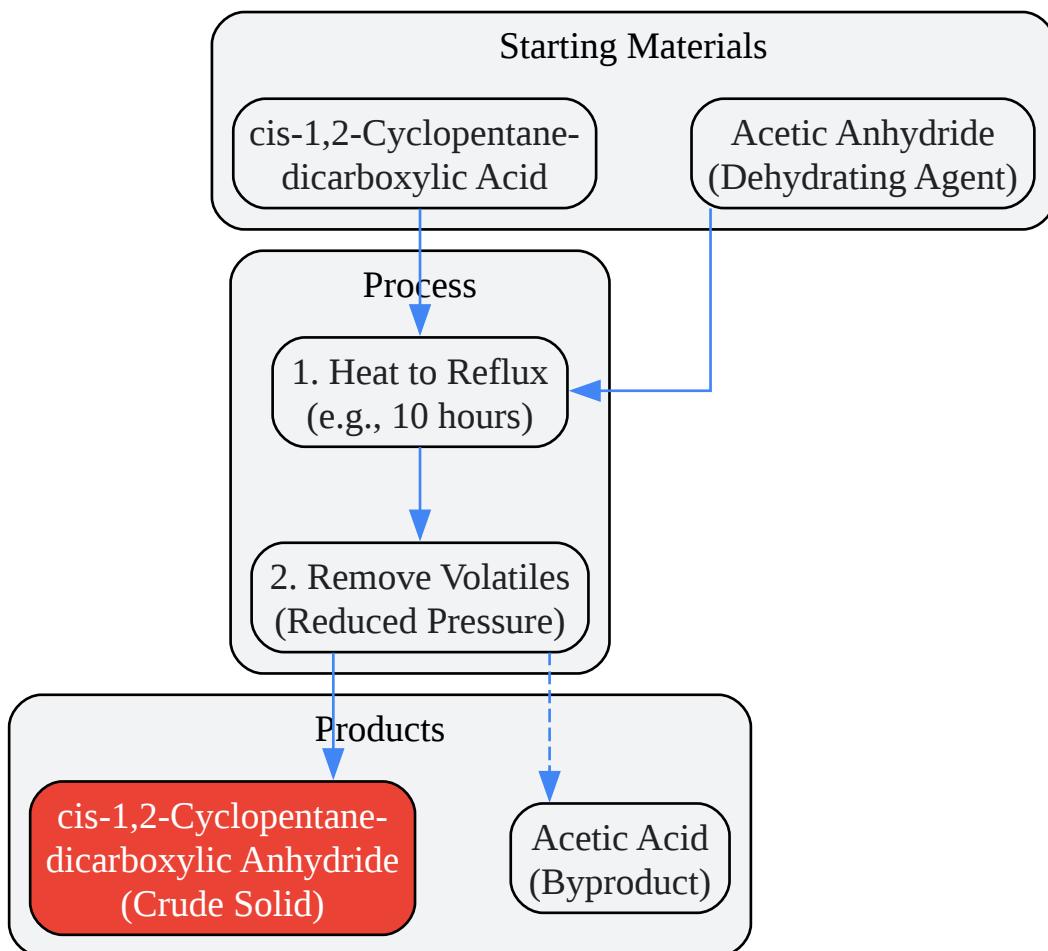
Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride

This protocol describes a validated method for preparing the title compound from **cis-1,2-cyclopentanedicarboxylic acid**.

Objective: To synthesize **cis-1,2-cyclopentanedicarboxylic anhydride** through dehydration of the corresponding diacid.

Materials:

- **cis-1,2-Cyclopentanedicarboxylic acid**
- Acetic anhydride
- Round-bottom flask (e.g., eggplant-type)
- Reflux condenser
- Heating mantle
- Rotary evaporator


Procedure:

- **Reagent Setup:** In a suitable round-bottom flask, combine **cis-1,2-cyclopentanedicarboxylic acid** and an excess of acetic anhydride. A typical ratio involves a significant excess of acetic

anhydride to act as both the dehydrating agent and the solvent.[\[1\]](#)

- Dehydration Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux.[\[1\]](#) Maintain the reflux for several hours (e.g., 10 hours) to ensure the reaction proceeds to completion.[\[1\]](#) Causality Note: Heating provides the necessary activation energy for the nucleophilic attack of one carboxyl group on the other (activated by the acetic anhydride) and the subsequent elimination of a water molecule.
- Removal of Volatiles: After the reflux period, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.[\[1\]](#) Causality Note: This step is critical for isolating the crude product and driving the equilibrium towards anhydride formation.
- Isolation of Product: The resulting crude solid is **cis-1,2-cyclopentanedicarboxylic anhydride**. Further purification can be achieved by recrystallization from an appropriate solvent or by sublimation if necessary, yielding a pure, crystalline solid.

The workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **cis-1,2-cyclopentanedicarboxylic anhydride**.

Conclusion

The physical form of **cis-1,2-cyclopentanedicarboxylic anhydride**—a white, crystalline solid—is intrinsically linked to its chemical nature and synthesis. Its utility as a synthetic intermediate is predicated on its purity and the integrity of its anhydride ring. For the research scientist, a thorough understanding of its hygroscopic nature and proper handling procedures is essential to prevent hydrolysis and ensure reproducible experimental outcomes. The well-defined melting point serves as a reliable, initial indicator of purity, which can be quantified by methods such as Gas Chromatography (GC), often used for quality control of commercial batches.^[4] By adhering to the principles and protocols outlined in this guide, researchers can confidently utilize this valuable reagent in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | 35878-28-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. calpaclab.com [calpaclab.com]
- 5. keyorganics.net [keyorganics.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of cis-1,2-Cyclopentanedicarboxylic Anhydride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1366716#cis-1-2-cyclopentanedicarboxylic-anhydride-physical-appearance-and-form>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com